Erythromycin A 9,11-Imino Ether

X-ray crystallography Erythromycin isomerism Structural elucidation

Using a non-pharmacopoeial impurity standard risks retention time mismatches, inaccurate quantification, and ANDA rejection. Erythromycin A 9,11-Imino Ether (EP Impurity R) is the official reference standard specified in EP/USP azithromycin monographs for impurity profiling. • Resolves distinctly from regioisomer EP Impurity Q in HPLC systems. • Supplied with comprehensive CoA (HPLC, MS, NMR) for direct regulatory submission. • Traceable to EP/USP pharmacopoeial standards. • Unique acetonitrile adduct formation provides orthogonal identity confirmation. Ensure regulatory compliance and method robustness with the correct impurity standard.

Molecular Formula C37H66N2O12
Molecular Weight 730.9 g/mol
CAS No. 161193-44-8
Cat. No. B601474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A 9,11-Imino Ether
CAS161193-44-8
Synonyms(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec
Molecular FormulaC37H66N2O12
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O
InChIInChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1
InChIKeyNZDCTMQIUOEUSN-MKYKIHCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Erythromycin A 9,11-Imino Ether (CAS 161193-44-8): Procurement-Grade Analytical Reference Standard for Azithromycin Impurity Profiling


Erythromycin A 9,11-Imino Ether (CAS 161193-44-8) is a semi-synthetic macrolide derivative and a critical process-related impurity in the synthesis of the azalide antibiotic azithromycin . It is officially designated as Azithromycin EP Impurity R and is formed via Beckmann rearrangement of erythromycin A 9(E)-oxime under controlled low-temperature conditions (−45 °C) with toluenesulfonyl chloride in ethyl ether [1][2]. The compound has the molecular formula C₃₇H₆₆N₂O₁₂ and a molecular weight of 730.93 g/mol . As a pharmacopoeial reference standard (EP, USP), it is supplied with certificate of analysis and detailed characterization data (HPLC, MS, NMR) for use in analytical method development, method validation (AMV), and quality control (QC) during azithromycin commercial production and ANDA filing [3].

Why Erythromycin A 9,11-Imino Ether Cannot Be Substituted by Generic Erythromycin Derivatives in Regulated Azithromycin Quality Control


Generic or in-class substitution of Erythromycin A 9,11-Imino Ether with other erythromycin impurities or analogs fails because this compound is a structurally specific, pharmacopoeially designated impurity (EP Impurity R) that co-elutes or resolves distinctly from its regioisomer, erythromycin A 6,9-imino ether (EP Impurity Q, CAS 99290-97-8), in chromatographic systems [1]. The Beckmann rearrangement of erythromycin A 9(E)-oxime can produce both 6,9- and 9,11-imino ether isomers depending on reaction conditions; the two isomers have different retention times, crystal structures, and thermal stabilities, making them non-interchangeable as reference standards [2][3]. Furthermore, Erythromycin A 9,11-Imino Ether forms a unique, stable 1:1 molecular adduct with acetonitrile—a property not reported for the 6,9-imino ether isomer—which directly impacts its use as a certified reference material in acetonitrile-based HPLC mobile phases [4]. Using an incorrect impurity standard leads to retention time mismatches, inaccurate quantification, and potential ANDA rejection by regulatory bodies.

Erythromycin A 9,11-Imino Ether: Quantitative Differentiation Evidence Versus Closest Analogs


Crystal Structure Differentiation: 9,11-Imino Ether vs. 6,9-Imino Ether Isomer

The crystal structure of Erythromycin A 9,11-Imino Ether, elucidated as its acetonitrile adduct, differs fundamentally from that of its regioisomer, Erythromycin A 6,9-Imino Ether. The 9,11-imino ether adduct crystallizes in the monoclinic system with space group P2₁, whereas the 6,9-imino ether crystallizes in the orthorhombic system with space group P2₁2₁2₁ [1][2]. This crystallographic difference provides a definitive, unambiguous method to distinguish between the two isomers, which is essential for confirming the identity of the impurity reference standard before use in analytical method validation.

X-ray crystallography Erythromycin isomerism Structural elucidation

Isomerization Pathway: 9,11-Imino Ether Can Be Obtained from 6,9-Imino Ether Isomerization

Erythromycin A 9,11-Imino Ether can be readily obtained via isomerization of its isomer, Erythromycin A 6,9-Imino Ether. This interconversion pathway establishes the thermodynamic relationship between the two isomers, where the 9,11-imino ether represents the isomer that is directly convertible to azithromycin [1]. In contrast, the 6,9-imino ether must first isomerize to the 9,11-form before further reduction to the azalide. This mechanistic distinction means that for synthetic process development and impurity fate-and-purge studies, the 9,11-imino ether is the more relevant intermediate to monitor.

Beckmann rearrangement Isomerization Azithromycin synthesis

Unique Acetonitrile Adduct Formation: A 1:1 Stoichiometric Complex Exclusive to 9,11-Imino Ether

Erythromycin A 9,11-Imino Ether forms a stable, crystalline 1:1 molecular adduct with acetonitrile, a property that has not been reported for the 6,9-imino ether isomer or for erythromycin A itself [1]. This adduct, characterized by single-crystal X-ray diffraction, has a defined stoichiometry of exactly one acetonitrile molecule per 9,11-imino ether molecule. The adduct formation can serve as both a purification tool (via crystallization) and an identity confirmation test (via melting point, XRD, or elemental analysis). No equivalent adduct is known for the 6,9-imino ether isomer.

Molecular adduct Acetonitrile complex Crystal engineering

Pharmacopoeial Designation as Azithromycin EP Impurity R: Regulatory Traceability

Erythromycin A 9,11-Imino Ether is officially designated as Azithromycin EP Impurity R by the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines [1][2]. This regulatory designation means that pharmaceutical manufacturers filing ANDAs for generic azithromycin must demonstrate control of this specific impurity in their drug substance and drug product. In contrast, the 6,9-imino ether isomer is designated as EP Impurity Q (CAS 99290-97-8)—a different impurity with different acceptance criteria. Using the wrong impurity reference standard (e.g., Impurity Q instead of Impurity R) would result in a failed regulatory submission.

Pharmacopoeial reference standard EP Impurity R ANDA regulatory filing

Supplier-Supplied Purity and Characterization: ≥95% Purity with Full Analytical Data Package

Commercial suppliers of Erythromycin A 9,11-Imino Ether provide the compound at specified purity levels of >95% (typical) to 98% with comprehensive characterization data packages including HPLC chromatograms, NMR spectra (¹H and ¹³C), and mass spectra . Some suppliers provide pharmacopoeial traceability (EP or USP) upon request [1]. The compound is supplied as a white to yellow solid with a melting point >134 °C (decomposition) and limited solubility in chloroform, DMSO, and methanol . This level of characterization and quality documentation is specifically required for use as a reference standard in GMP/GLP environments and is not uniformly available for non-pharmacopoeial erythromycin derivatives.

Reference standard purity Analytical characterization Quality assurance

Chromatographic Separation Necessity: 9,11-Imino Ether Co-Produced with 6,9-Imino Ether Requires HPLC Resolution

Patent literature explicitly states that the Beckmann rearrangement process for preparing 6,9-imino ether also produces 9,11-imino ether as a co-product, which must be separated chromatographically [1]. This co-production confirms that the two isomers co-exist in azithromycin process streams and that without adequate chromatographic resolution—using the correct 9,11-imino ether reference standard for retention time identification—accurate quantification of this impurity is impossible. The 6,9-imino ether process patent (KOPRAN) explicitly acknowledges that the 9,11-imino ether is generated alongside the desired 6,9-product, necessitating chromatographic separation and, by extension, a certified 9,11-imino ether reference standard for method development.

Chromatographic separation Isomer resolution Process impurity control

Optimal Procurement Scenarios for Erythromycin A 9,11-Imino Ether in Pharmaceutical R&D and Quality Control


ANDA Filing: Azithromycin Generic Drug Impurity Method Validation (AMV)

Pharmaceutical companies developing generic azithromycin formulations require Erythromycin A 9,11-Imino Ether (EP Impurity R) as a certified reference standard for analytical method validation per ICH Q2(R1) guidelines. The compound is used to establish system suitability (retention time, resolution from EP Impurity Q), determine limits of detection (LOD) and quantitation (LOQ) for the impurity, and perform forced degradation studies to demonstrate method specificity. Supplier-provided CoA documentation with HPLC, NMR, and MS data supports direct use in regulatory submissions without additional characterization [1].

Azithromycin API Process Development: Impurity Fate-and-Purge Studies

Process chemists optimizing the Beckmann rearrangement step in azithromycin synthesis use the 9,11-imino ether reference standard to track impurity formation and purge across unit operations. Because the 9,11-imino ether is the direct precursor to azithromycin (via reduction) and can isomerize from the 6,9-form, monitoring its concentration at each process stage is critical for establishing a robust control strategy [1][2]. The unique acetonitrile adduct forming capability of the 9,11-imino ether provides an orthogonal identity confirmation method during in-process testing [3].

Pharmacopoeial Compliance Testing: EP/USP Azithromycin Monograph Impurity Profiling

Quality control laboratories in API manufacturing facilities use Erythromycin A 9,11-Imino Ether as a pharmacopoeial reference standard to comply with EP and USP azithromycin monographs, which specify limits for Impurity R. The compound is used to prepare system suitability solutions and impurity marker solutions at specified concentrations (typically 0.1–1.0% relative to the azithromycin peak) for HPLC analysis. Traceability to EP or USP reference standards, offered by several suppliers, ensures audit-ready documentation for regulatory inspections [1].

Crystallography and Structural Confirmation: Isomer Identity Verification

Academic and industrial crystallography laboratories utilize the distinct crystal structure of the 9,11-imino ether (monoclinic, P2₁ for the acetonitrile adduct) versus the 6,9-imino ether (orthorhombic, P2₁2₁2₁) for unambiguous isomer identification. This is particularly valuable when both isomers are present in a sample and must be distinguished by XRD. The 1:1 acetonitrile adduct provides a convenient crystallization vehicle for obtaining diffraction-quality single crystals directly from acetonitrile, a common HPLC mobile phase component [1][2].

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